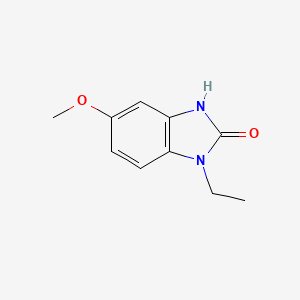
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its benzoxazine ring structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of 5-chloro-3-methyl isatoic anhydride with appropriate reagents under controlled conditions . The reaction is carried out in solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the product is obtained as a solid with a melting point of 262-263°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazine compounds .
Scientific Research Applications
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the detection of pesticides and other industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an activator of insect ryanodine receptors, which are involved in calcium ion regulation within cells . This interaction disrupts normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl isatoic anhydride
- 6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
- 6-chloro-8-methyl-1,3-benzoxazine-2,4-dione
Uniqueness
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various compounds and its role as an activator of insect ryanodine receptors highlight its significance in scientific research and industrial applications .
Properties
CAS No. |
120374-68-7 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.6 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



